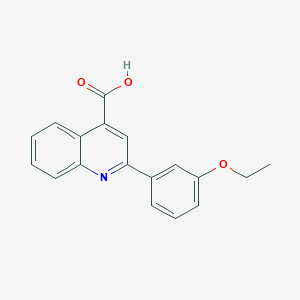

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(20)21)14-8-3-4-9-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNXBOGQOPBGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-ethoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as continuous chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and induce cancer cell apoptosis.

- Mechanism of Action : The compound acts by selectively inhibiting HDAC3, a specific isoform implicated in various cancers. In vitro studies have demonstrated that derivatives of quinoline-4-carboxylic acids, including those with the ethoxyphenyl group, exhibit significant antiproliferative effects against different cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

- Case Study : A study synthesized multiple derivatives based on the quinoline structure, revealing that compounds with the 2-substituted phenyl group displayed enhanced HDAC inhibitory activity compared to non-substituted analogs. This structural modification is essential for developing selective inhibitors with improved therapeutic profiles .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects.

- Antileishmanial Activity : Research has indicated that certain quinoline derivatives exhibit promising antileishmanial activity against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds were tested for their efficacy at varying concentrations, demonstrating potential as therapeutic agents against this parasitic infection .

- Mycobacterium tuberculosis Inhibition : Another study focused on arylated quinoline carboxylic acids, including derivatives similar to this compound, showing activity against both replicating and non-replicating strains of Mycobacterium tuberculosis. This suggests potential applications in tuberculosis treatment, particularly in drug-resistant cases .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes beyond HDACs.

- α-Glucosidase Inhibition : Recent findings highlighted that derivatives of quinoline-4-carboxylic acids possess significant α-glucosidase inhibitory activity. This is particularly relevant for managing diabetes by slowing carbohydrate digestion and absorption . The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly affect enzyme inhibition potency.

Summary Table

| Application Area | Biological Activity | Mechanism/Notes |

|---|---|---|

| Anticancer | HDAC Inhibition | Induces apoptosis and cell cycle arrest |

| Antimicrobial | Antileishmanial | Effective against Leishmania donovani |

| Mycobacterium tuberculosis inhibition | Active against both replicating and non-replicating strains | |

| Enzyme Inhibition | α-Glucosidase Inhibition | Slows carbohydrate digestion; potential diabetes management |

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

Antibacterial Activity: Nitro and Methoxy Substituents: Compounds with electron-withdrawing groups (e.g., nitro in 5a4) show superior activity against Staphylococcus aureus (MIC = 64 µg/mL) compared to electron-donating groups like methoxy (5a7, MIC = 128 µg/mL against E. coli) . The ethoxy group’s balance of lipophilicity and steric effects may optimize target binding .

Fluorescence and Sensing Applications: 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives exhibit aggregation-induced emission (AIE) with emission at ~500 nm, enabling long-wavelength fluorescence for detecting D-ribose . This contrasts with the ethoxy derivative, which lacks reported optical properties.

Structure-Activity Relationships (SAR)

- 2-Phenyl Substitution : Aromatic rings at the 2-position are critical for antibacterial activity. Electron-withdrawing groups (e.g., nitro) enhance activity against Gram-positive bacteria, while bulkier groups (e.g., ethoxy) may improve pharmacokinetics .

Biological Activity

2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid is a member of the quinoline derivatives, which are noted for their diverse biological activities. This compound features a quinoline backbone with a 3-ethoxyphenyl substituent and a carboxylic acid functional group, contributing to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant case studies.

- Molecular Formula : C18H17NO3

- Molecular Weight : 293.32 g/mol

The compound's structure allows it to engage in various chemical reactions due to the presence of the carboxylic acid group, which can participate in esterification and amidation reactions, crucial for further biological evaluations or synthetic modifications .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that derivatives of quinoline-4-carboxylic acid demonstrated profound changes in microbial morphology, particularly affecting the hyphal tips of Botrytis cinerea .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth at concentrations < 100 µg/mL |

| Escherichia coli | Moderate activity; effective at higher concentrations |

| Candida albicans | Significant antifungal activity observed |

Antitumor Activity

The potential of this compound as an antitumor agent has been investigated, particularly its effect on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 ± 1.2 |

| HCT116 (colon cancer) | 12.5 ± 0.8 |

| A549 (lung cancer) | 10.0 ± 0.5 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes, notably α-glucosidase, which is crucial in carbohydrate metabolism. The compound displayed competitive inhibition with an IC50 value of approximately 26 µM, indicating its potential as a therapeutic agent for managing diabetes .

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives showed that this compound exhibited superior antimicrobial activity compared to other derivatives, particularly against resistant strains of bacteria .

- Antitumor Mechanism : Research into the mechanism of action revealed that the compound triggered apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in anticancer therapies .

Q & A

Basic: What are the standard synthetic routes for 2-(3-Ethoxyphenyl)quinoline-4-carboxylic acid?

Answer:

The compound is typically synthesized via the Doebner reaction or Pfitzinger reaction .

- Doebner Reaction : Involves condensation of aniline derivatives (e.g., 3-ethoxyaniline) with α-keto acids (e.g., pyruvic acid) and aldehydes under acidic conditions. Reaction optimization may include microwave-assisted methods to enhance yield .

- Pfitzinger Reaction : Utilizes isatin derivatives and α-methyl ketones in aqueous ethanol, followed by acidification to form the quinoline core. Modifications to the phenyl group (e.g., ethoxy substitution) occur at the aldehyde precursor stage .

Key Steps :

Acid chloride formation (using SOCl₂) for carboxyl activation .

Amide coupling with amines under NaH/THF conditions .

Purification via silica gel chromatography (e.g., 20% ethyl acetate/petroleum ether) .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for quinoline-4-carboxylic acid derivatives?

Answer:

Discrepancies arise from substituent electronic effects or solvent interactions. Methodological strategies include:

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3-chlorophenyl) derivatives) to identify substituent-induced shifts .

- 2D NMR : Use COSY, HSQC, and HMBC to confirm proton-proton correlations and carbon connectivity .

- Computational Validation : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

Example : The ¹H-NMR δ 10.82 (s, NH) in 2-(3-chlorophenyl)quinoline-4-carboxamide confirms hydrogen bonding, which may shift in ethoxy derivatives due to reduced electron-withdrawing effects .

Basic: What spectroscopic techniques are essential for characterizing quinoline-4-carboxylic acid derivatives?

Answer:

Core techniques include:

- ¹H/¹³C-NMR : To confirm substitution patterns and aromatic proton environments (e.g., δ 8.36 ppm for quinoline protons) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1685 cm⁻¹) and amide (N-H, ~3257 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS) : Verify molecular ions (e.g., [M+H]⁺ at m/z 358.17) .

- HPLC : Assess purity (>97% for bioactive derivatives) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive quinoline-4-carboxylic acid derivatives?

Answer:

SAR strategies involve:

- Substituent Variation : Ethoxy groups enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., Cl, Br) improve target binding .

- Bioisosteric Replacement : Replace carboxylic acid with amides (e.g., 6a-6j derivatives) to modulate solubility and potency .

- Enzymatic Assays : Test inhibition of targets like alkaline phosphatase (IC₅₀ values) or antimicrobial activity (MIC against S. aureus) .

Case Study : 2-(4-bromophenyl) derivatives show enhanced anticancer activity due to halogen bonding with kinase active sites .

Basic: What methods are used to evaluate the solubility and stability of quinoline-4-carboxylic acid derivatives?

Answer:

Advanced: How can fluorescence properties of quinoline-4-carboxylic acid be exploited in sensing applications?

Answer:

The conjugated quinoline system exhibits strong fluorescence (λem ~450 nm), useful for:

- Boronic Acid Sensors : Functionalize with boronate esters (e.g., 2-(4-boronophenyl) derivatives) for selective detection of diols (e.g., caffeic acid) .

- Metal Ion Sensing : Cd²⁺ complexes (e.g., [Cd₂(L)₄]) show fluorescence quenching, applicable in environmental monitoring .

Basic: What analytical methods ensure purity and identity during scale-up synthesis?

Answer:

- HPLC : Use C18 columns (mobile phase: acetonitrile/water) with UV detection (220–400 nm) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

- Melting Point : Sharp MPs (e.g., 160–162°C) indicate high crystallinity .

Advanced: How can computational tools predict the pharmacokinetic profile of quinoline-4-carboxylic acid derivatives?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., AKR1C3 for anticancer activity) and optimize substituents for affinity .

Example : Virtual screening identified 2-(3-hydroxyphenyl) derivatives as AKR1C3 inhibitors (Kᵢ = 4 µM) .

Advanced: What mechanistic studies elucidate the enzyme inhibition mode of quinoline-4-carboxylic acids?

Answer:

- Kinetic Studies : Determine Kᵢ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Case Study : Quinoline-4-carboxylic acids inhibit alkaline phosphatase via chelation of active-site Zn²⁺ ions .

Advanced: How can synthetic challenges (e.g., low yields in amide coupling) be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.